2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a complex organic compound that belongs to the class of thiosemicarbazones.
Preparation Methods
The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-(Allyloxy)-5-bromobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression . The specific molecular targets and pathways involved depend on the biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-(Allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other similar compounds, such as:
- 2-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-(Allyloxy)-5-bromobenzaldehyde N-phenylthiosemicarbazone
These compounds share similar structural features but differ in the position of the allyloxy group or the presence of other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
765281-62-7 |
---|---|
Molecular Formula |
C18H18BrN3OS |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C18H18BrN3OS/c1-3-9-23-17-8-7-15(19)11-14(17)12-20-22-18(24)21-16-6-4-5-13(2)10-16/h3-8,10-12H,1,9H2,2H3,(H2,21,22,24)/b20-12+ |
InChI Key |
DIXVFFMRDZGRFF-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OCC=C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.